Degarelix - 214766-78-6

Degarelix

Catalog Number: EVT-254377
CAS Number: 214766-78-6
Molecular Formula: C82H103ClN18O16
Molecular Weight: 1632.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Degarelix [Ac-D-2Nal-D-Cpa-D-Pal-Ser-Aph(L-Hor)-D-Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2] [, ] is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) receptor antagonist [, , ]. It plays a crucial role in scientific research as a tool to investigate the effects of rapid and sustained testosterone suppression. Degarelix is specifically designed to target and block the GnRH receptors in the pituitary gland [, ]. This action effectively prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in testosterone production [, , ].

Leuprolide

    Compound Description: Leuprolide is a gonadotropin-releasing hormone (GnRH) agonist commonly used in androgen deprivation therapy (ADT) for prostate cancer. It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a downregulation of GnRH receptors, leading to suppression of testosterone production [, ].

    Relevance: Leuprolide serves as a primary comparator to Degarelix in numerous studies due to its established role in ADT. Unlike Degarelix, a GnRH antagonist, Leuprolide causes an initial testosterone surge ("flare") before achieving suppression [, ]. This difference is crucial for patients with advanced prostate cancer where a testosterone surge might be detrimental [, ].

Goserelin

    Compound Description: Goserelin is another GnRH agonist used in ADT for prostate cancer. Like Leuprolide, it initially causes a testosterone surge before achieving suppression [, ].

    Relevance: Goserelin is often compared to Degarelix in clinical trials to assess comparative efficacy and safety profiles [, , , ]. Specifically, researchers are interested in understanding how the rapid testosterone suppression of Degarelix, without a surge, compares to the delayed suppression of Goserelin [, ].

Bicalutamide

    Compound Description: Bicalutamide is a nonsteroidal antiandrogen that blocks the action of testosterone within the body. It is often used in conjunction with GnRH agonists to counteract the initial testosterone surge [, , ].

    Relevance: Bicalutamide is frequently co-administered with GnRH agonists like Leuprolide and Goserelin in studies comparing them to Degarelix monotherapy [, , ]. This helps to isolate the effects of Degarelix's unique mechanism of action (direct GnRH antagonism) from the combined effect of a GnRH agonist and an antiandrogen.

Abarelix

    Compound Description: Abarelix is a GnRH antagonist that was briefly used in prostate cancer treatment. It demonstrated a rapid testosterone suppression like Degarelix, but its use was limited due to a higher risk of severe allergic reactions [].

Cetrorelix

    Compound Description: Cetrorelix is another GnRH antagonist primarily used in assisted reproductive technology to prevent premature ovulation. It has also been investigated for potential applications in prostate cancer treatment [].

    Relevance: Cetrorelix shares its mechanism of action with Degarelix, both being GnRH antagonists []. The comparison between them allows researchers to understand how Degarelix's pharmacokinetic properties, such as its longer duration of action, contribute to its clinical utility [].

Ganirelix

    Compound Description: Ganirelix is a GnRH antagonist primarily used in controlled ovarian stimulation protocols for assisted reproduction. Similar to Cetrorelix, it has also been explored for potential use in prostate cancer [].

    Relevance: Ganirelix, being a GnRH antagonist, helps highlight the unique characteristics of Degarelix within this class of drugs []. Degarelix's extended duration of action and favorable safety profile contribute to its selection as a preferred GnRH antagonist for prostate cancer [].

Azaline B

    Compound Description: Azaline B is a potent GnRH antagonist that was investigated preclinically for potential use in prostate cancer treatment. It demonstrated a rapid suppression of LH release, but its duration of action was shorter than Degarelix [].

    Relevance: Azaline B serves as a benchmark for evaluating the duration of action of novel GnRH antagonists, including Degarelix and its analogs []. Degarelix's ability to maintain LH suppression for a more extended period contributes to its clinical advantage.

    Compound Description: This is an analog of Degarelix with a substitution at the 3rd position ([N(β)-(2-pyridyl-methyl)d-Dap(3)]) []. It exhibited potent antagonistic activity in vitro but had a shorter duration of action compared to Degarelix [].

    Relevance: This analog provides insights into the structure-activity relationship of Degarelix. The substitution at position 3, while maintaining in vitro potency, affected the pharmacokinetic properties, leading to a shorter duration of action [].

[Pra(7)]degarelix

    Compound Description: This Degarelix analog contains a substitution at the 7th position (Pra(7)) []. Similar to the previous analog, it showed potent antagonistic activity in vitro but had a shorter duration of action in vivo compared to Degarelix [].

    Relevance: This analog, with a modification at position 7, further emphasizes the importance of specific structural features in Degarelix for its long-lasting effects in vivo [].

[N(δ)-(IGly)Orn(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([N(δ)-(IGly)Orn(8)]) []. Despite exhibiting potent in vitro antagonism, it also exhibited a shorter duration of action compared to Degarelix [].

    Relevance: This analog, with its alteration at position 8, further confirms the influence of specific amino acid residues in Degarelix on its pharmacokinetic properties and duration of action [].

[N(α)-methyl-Leu(7)]degarelix

    Compound Description: This Degarelix analog incorporates N-methylation at the 7th position ([N(α)-methyl-Leu(7)]) []. While potent in vitro, its duration of action was shorter than that of Degarelix [].

    Relevance: This N-methylated analog demonstrates that modifications, even subtle ones like methylation, can significantly impact the pharmacokinetic profile and duration of action of Degarelix [].

[N(ε)-cyclohexyl-Lys(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([N(ε)-cyclohexyl-Lys(8)]) []. It displayed potent antagonistic activity and a duration of action comparable to Azaline B, though shorter than Degarelix [].

    Relevance: This analog, while possessing a shorter duration of action than Degarelix, provides a valuable comparison point, particularly in relation to Azaline B []. It highlights the superior duration of action of Degarelix even compared to other potent analogs.

[N(β)-(IβAla)Dap(8)]degarelix

    Compound Description: This analog has a substitution at the 8th position ([N(β)-(IβAla)Dap(8)]) []. Similar to the previous analog, it showed potent antagonistic activity and a duration of action comparable to Azaline B, but shorter than Degarelix [].

    Relevance: This analog further reinforces the idea that modifications at key positions within the Degarelix structure, while potentially maintaining in vitro potency, can significantly impact its duration of action in vivo [].

    Compound Description: This Degarelix analog contains a substitution at the 8th position ([N(γ)-(IGly)Dab(8)]) []. It exhibited potent antagonistic activity and a longer duration of action than Azaline B but still shorter than Degarelix [].

[IOrn(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([IOrn(8)]) []. It showed potent antagonistic activity and a longer duration of action than Azaline B, but shorter than Degarelix [].

Source and Classification

Degarelix is derived from modifications of natural gonadotropin-releasing hormone. Its structure includes non-proteinogenic amino acids which enhance its pharmacological properties. The compound is classified under peptide hormones and is specifically categorized as a gonadotropin-releasing hormone receptor antagonist.

Synthesis Analysis

The synthesis of Degarelix involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes several steps:

  1. Resin Preparation: A suitable resin, such as Rink amide resin, is prepared for the attachment of the first amino acid.
  2. Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-D-Alanine, is loaded onto the resin. Subsequent amino acids are added in a stepwise manner through coupling reactions.
  3. Deprotection: After each coupling, the Fmoc group is removed using a base, typically piperidine.
  4. Cleavage and Purification: Once the full peptide sequence is assembled, the protected peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid and various scavengers. The crude product is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (>99%).
  5. Final Steps: The final product, Degarelix acetate, is obtained by replacing counter-ions and lyophilizing the solution to yield a dry powder .
Molecular Structure Analysis

Degarelix has a complex molecular structure characterized by a sequence of amino acids that includes both standard and non-standard residues. The molecular formula can be represented as C C H C O N C H \text{ C H C O N C H } with various stereocenters contributing to its biological activity.

Structural Features

  • Peptide Backbone: Composed of multiple amide bonds linking amino acids.
  • Non-Proteinogenic Amino Acids: Incorporation of specific residues enhances binding affinity and metabolic stability.
  • Stereochemistry: The presence of chiral centers in the structure influences its interaction with biological targets.
Chemical Reactions Analysis

Degarelix undergoes various chemical reactions during its synthesis and metabolism:

  1. Coupling Reactions: Involves forming amide bonds between amino acids during solid-phase synthesis.
  2. Deprotection Reactions: Removal of protecting groups (e.g., Fmoc) using bases leads to free amino groups for subsequent coupling.
  3. Hydantoin Formation: In biological systems, Degarelix can undergo isomerization to form hydantoin derivatives, which may affect its pharmacokinetics and pharmacodynamics .
Mechanism of Action

Degarelix functions by competitively inhibiting gonadotropin-releasing hormone receptors in the anterior pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to decreased testosterone production from the testes.

Key Mechanistic Insights

  • Receptor Binding: Degarelix binds with high affinity to gonadotropin-releasing hormone receptors, blocking endogenous ligand action.
  • Hormonal Suppression: Results in rapid suppression of testosterone levels within days of administration, making it effective for managing prostate cancer .
Physical and Chemical Properties Analysis

Degarelix exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,300 Da.
  • Solubility: Soluble in water and organic solvents typically used in peptide synthesis.
  • Stability: Degarelix is stable under acidic conditions but may degrade under alkaline conditions due to hydrolysis.

Analytical Data

  • Purity: Achieved through HPLC with purity levels exceeding 99%.
  • Storage Conditions: Typically stored at low temperatures to maintain stability .
Applications

Degarelix has significant clinical applications:

  1. Prostate Cancer Treatment: Used for patients with advanced prostate cancer who require rapid testosterone suppression.
  2. Research Applications: Investigated for potential use in other hormone-sensitive conditions due to its mechanism of action on gonadotropin-releasing hormone pathways.
  3. Analytical Chemistry: Deuterium-labeled variants are utilized as internal standards in pharmacokinetic studies .

Properties

CAS Number

214766-78-6

Product Name

Degarelix

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C82H103ClN18O16

Molecular Weight

1632.3 g/mol

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1

InChI Key

MEUCPCLKGZSHTA-XYAYPHGZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Synonyms

Ac-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2
acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide
degarelix
FE 200486
FE-200486
FE200486
Firmagon
Gonax
uglypeptide1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.